molecular formula C19H24N4O3 B7102918 N-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide

N-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide

Cat. No.: B7102918
M. Wt: 356.4 g/mol
InChI Key: IMENAAKDNJYJQF-UHFFFAOYSA-N
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Description

N-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide is a complex organic compound that features a diazirine group, a piperidine ring, and a furan ring

Properties

IUPAC Name

N-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-3-4-9-19(21-22-19)10-5-17(24)23-11-6-15(7-12-23)20-18(25)16-8-13-26-14(16)2/h1,8,13,15H,4-7,9-12H2,2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMENAAKDNJYJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2CCN(CC2)C(=O)CCC3(N=N3)CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide typically involves multiple steps:

    Formation of the diazirine group: This step involves the synthesis of the diazirine moiety, which can be achieved through the reaction of an alkyne with a diazirine precursor under UV light to form a reactive carbene intermediate.

    Attachment of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the diazirine intermediate reacts with a piperidine derivative.

    Incorporation of the furan ring: The furan ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the diazirine formation and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide can undergo several types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form various furan derivatives.

    Reduction: The diazirine group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines derived from the reduction of the diazirine group.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide has several applications in scientific research:

    Chemical Biology: Used as a photo-crosslinking agent to study protein-protein and protein-ligand interactions.

    Biochemistry: Helps in identifying ligand-binding sites in proteins.

    Medicine: Potential use in drug discovery and development, particularly in the design of photoaffinity labels.

    Industry: Can be used in the development of new materials with specific binding properties.

Mechanism of Action

The compound exerts its effects primarily through the diazirine group, which can be activated by UV light to form a highly reactive carbene intermediate. This intermediate can covalently bond with nearby amino acid residues in proteins, allowing for the identification of protein-protein or protein-ligand interactions. The piperidine and furan rings provide structural stability and specificity to the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide is unique due to its combination of a diazirine group, a piperidine ring, and a furan ring. This combination allows for versatile applications in chemical biology and biochemistry, particularly in the study of complex biological interactions.

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